Trimethyllead
CAS No.: 7442-13-9
Cat. No.: VC1819777
Molecular Formula: C3H9P
Molecular Weight: 252 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7442-13-9 |
|---|---|
| Molecular Formula | C3H9P |
| Molecular Weight | 252 g/mol |
| Standard InChI | InChI=1S/3CH3.Pb/h3*1H3; |
| Standard InChI Key | WKZSIFJHJCVUPZ-UHFFFAOYSA-N |
| SMILES | C[Pb](C)C |
| Canonical SMILES | C[Pb](C)C |
Introduction
Chemical Identity and Properties
Trimethyllead is an organometallic compound with the chemical formula C3H9Pb, consisting of a lead atom bonded to three methyl groups. This compound belongs to the trialkyllead family, which includes other organolead species with varying alkyl substituents.
Table 1: Chemical and Physical Properties of Trimethyllead
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C3H9Pb | |
| Molecular Weight | 252 g/mol | |
| CAS Registry Number | 7442-13-9 | |
| SMILES Notation | CPbC | |
| InChIKey | WKZSIFJHJCVUPZ-UHFFFAOYSA-N |
The related compound trimethyllead chloride (C3H9ClPb) has a molecular weight of 287.76 g/mol, a dipole moment of 4.50 D, and a Log10 partition octanol/water value of -2.06 . These physicochemical properties influence the environmental behavior and biological interactions of trimethyllead compounds.
Environmental Fate and Transport
Mobility in Soil Systems
Research on forest floor ecosystems has revealed that trimethyllead exhibits significantly greater mobility compared to total lead . The partition coefficients of trimethyllead and total lead in forest floors, estimated as ratios of concentrations in percolates to those in forest floors, ranged from 54 to 560 and 870 to 26,400 L kg−1, respectively . This substantial difference indicates that trimethyllead moves much more readily through soil systems than inorganic lead forms.
Transport Mechanisms
The concentrations of trimethyllead are typically highest in throughfall (106 pg Pb L−1) and decrease with depth of the forest floor . Strong correlations between trimethyllead concentrations in throughfall and forest floor percolates suggest that trimethyllead in forest floor percolates originates largely from throughfall .
A critical distinction between trimethyllead and inorganic lead lies in their association with organic matter. While total lead mobility is strongly linked to dissolved organic carbon, the mobility of trimethyllead appears to be regulated primarily by throughfall input rather than dissolved organic carbon . This finding indicates fundamentally different transport mechanisms for these two forms of lead in environmental systems.
Toxicological Effects
Neurobehavioral Effects
Comparative research on the behavioral effects of triethyl lead (TEL) and trimethyl lead (TML) has revealed that both compounds produce dose-related behavioral effects . Specific findings for trimethyllead include:
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Increased fore- and hindlimb strength for up to 28 days after dosing
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Decreased responsiveness to acoustic stimuli during the first two weeks after dosing
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Peak effect on thermal stimulus response observed two weeks after dosing
The apparent delayed onset of TML-induced neurobehavioral effects may be related to a longer time required to reach peak blood or brain levels compared to related compounds .
Histopathological Findings
Histopathological assessment of rats exposed to trimethyllead indicated that it produces changes primarily in the spinal cord and brain stem . This differs from triethyl lead, which caused structural abnormalities primarily in the hippocampus and dorsal root ganglion . These distinct patterns of neural damage suggest different mechanisms of neurotoxicity between these related organolead compounds.
General Toxicity Profile
Organolead compounds, including trimethyllead, are known for their high toxicity. Exposure can lead to severe symptoms including headaches, nausea, vomiting, abdominal pain, delirium, coma, and even death . The toxicity primarily stems from effects on the central nervous system, with severe cases resulting in encephalopathy involving capillary dysfunction, cerebral edema, and interference with cerebral metabolism .
Microbial Interactions
Degradation by Microorganisms
Analytical Methods and Reference Materials
Reference Materials Development
Accurate determination of trimethyllead in environmental samples is crucial for monitoring and risk assessment. An interlaboratory programme conducted by the Standards, Measurements and Testing Programme aimed to improve trimethyllead determination in urban dust and artificial rainwater .
Comparison with Related Compounds
Understanding the relationships between trimethyllead and other organolead compounds provides valuable context for interpreting its distinctive properties and behavior.
Table 2: Comparison of Trimethyllead with Related Compounds
Research Developments and Future Directions
Recent research has advanced our understanding of trimethyllead's environmental fate, analytical determination, and toxicological effects. Key developments include:
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Enhanced understanding of environmental mobility mechanisms in forest floor ecosystems
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Development of reference materials for analytical quality control
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Detailed characterization of specific neurotoxicological effects
Future research priorities may include:
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Developing more stable reference materials for reliable analytical measurements
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Elucidating the long-term environmental fate and transformation processes
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Further investigating the specific mechanisms of neurotoxicity
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Exploring enhanced bioremediation approaches using specialized microorganisms
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Examining potential environmental sources and formation pathways of trimethyllead
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